molecular formula C5H6O6 B1245456 L-4-hydroxy-2-oxoglutaric acid

L-4-hydroxy-2-oxoglutaric acid

Cat. No. B1245456
M. Wt: 162.1 g/mol
InChI Key: WXSKVKPSMAHCSG-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-4-hydroxy-2-oxoglutaric acid is an optically active form of 4-hydroxy-2-oxoglutaric acid having L-configuration.

Scientific Research Applications

Biochemical Synthesis and Enzymatic Activities

L-4-hydroxy-2-oxoglutaric acid (2-oxoglutaric acid) plays a crucial role in the selective and efficient hydroxylation of amino acids. Jing et al. (2019) explored the use of a 2-oxoglutarate-dependent dioxygenase from Kutzneria albida for hydroxylating free amino acids, highlighting its potential in food and pharmaceutical industries (Jing et al., 2019). Similarly, Chen et al. (2007) synthesized novel compounds including 4-Ar-2-oxo-glutaric acids, showcasing their mild inhibitory effects on certain biochemical reactions (Chen et al., 2007).

Influence on Bone and Cartilage Development

2-Oxoglutaric acid demonstrates significant effects on bone and cartilage development. Dobrowolski et al. (2013) and Tomaszewska et al. (2015) conducted studies revealing that dietary supplementation with 2-oxoglutaric acid influences the growth and development of cartilage and bone in animal models (Dobrowolski et al., 2013); (Tomaszewska et al., 2015).

Diagnostic and Therapeutic Relevance in Metabolic Disorders

2-Oxoglutaric acid is vital in diagnosing and managing certain metabolic disorders. Baskar et al. (2021) reported on its importance in the context of L-2 hydroxy glutaric aciduria, a neurometabolic disorder, underlining the necessity for targeted genetic analysis (Baskar et al., 2021).

Role in Regulatory Metabolic Pathways

The compound is a key intermediate in metabolic pathways, notably the tricarboxylic acid (TCA) cycle, and regulates various biochemical processes. Huergo and Dixon (2015) highlighted its role as a master regulator metabolite, emphasizing its influence on cellular nutritional status (Huergo & Dixon, 2015).

Biotransformation Applications

Rustoy et al. (2008) utilized Rhodotorula minuta whole cells for the biotransformation of dialkyl esters of 2-oxoglutaric acid, demonstrating its potential in enantioselective reduction and synthesis processes (Rustoy et al., 2008).

Environmental and Atmospheric Chemistry

Frosch et al. (2010) explored the thermodynamic properties of 2-oxoglutaric acid, revealing its role in cloud condensation and atmospheric chemistry (Frosch et al., 2010).

Biocatalysis in Chemical Synthesis

Xu et al. (2020) showcased the use of 2-oxoglutaric acid in biocatalytic cascades, emphasizing its significance in the synthesis of important precursor compounds for herbicides (Xu et al., 2020).

Therapeutic Research

Boy et al. (2017) provided recommendations for managing glutaric aciduria type I, a metabolic disease linked to 2-oxoglutaric acid pathway dysfunction (Boy et al., 2017).

properties

Product Name

L-4-hydroxy-2-oxoglutaric acid

Molecular Formula

C5H6O6

Molecular Weight

162.1 g/mol

IUPAC Name

(2S)-2-hydroxy-4-oxopentanedioic acid

InChI

InChI=1S/C5H6O6/c6-2(4(8)9)1-3(7)5(10)11/h2,6H,1H2,(H,8,9)(H,10,11)/t2-/m0/s1

InChI Key

WXSKVKPSMAHCSG-REOHCLBHSA-N

Isomeric SMILES

C([C@@H](C(=O)O)O)C(=O)C(=O)O

Canonical SMILES

C(C(C(=O)O)O)C(=O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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